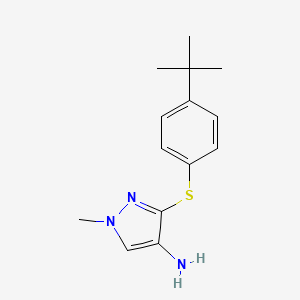
1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a cyclopentyl group and a hydroxypropyl chain, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the cyclopentyl group: The cyclopentyl group is introduced via alkylation reactions using cyclopentyl halides under basic conditions.
Attachment of the hydroxypropyl chain: The hydroxypropyl chain is added through nucleophilic substitution reactions, often using epoxides or halohydrins as intermediates.
Formation of the carboxamide group: The final step involves the conversion of the amine group on the piperidine ring to a carboxamide using acylation reagents such as acyl chlorides or anhydrides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl chain can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles like amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and selectivity.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting normal cellular processes and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are known for their selective inhibition of protein kinase B (Akt) and have shown potential as antitumor agents.
Piperidine-4-carboxamides: These compounds have demonstrated antiviral activity against human coronaviruses, highlighting their broad-spectrum antiviral potential.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
1-(3-cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c15-14(18)12-5-7-16(8-6-12)10-13(17)9-11-3-1-2-4-11/h11-13,17H,1-10H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOWLVFVYLCNOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(CN2CCC(CC2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B6644642.png)
![N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6644657.png)


![[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644686.png)
![[3-Methyl-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6644688.png)
![[4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644698.png)

![N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide](/img/structure/B6644720.png)
![N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B6644722.png)
![8-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6644726.png)
![3-[(1-Tert-butyltriazol-4-yl)methylamino]pentanenitrile](/img/structure/B6644732.png)

